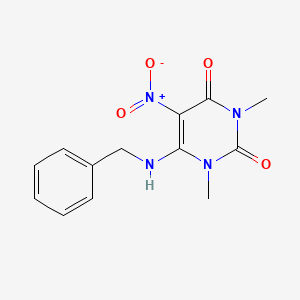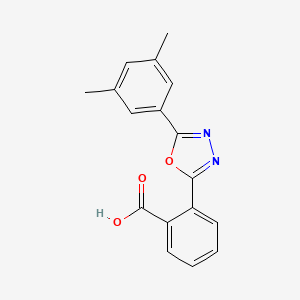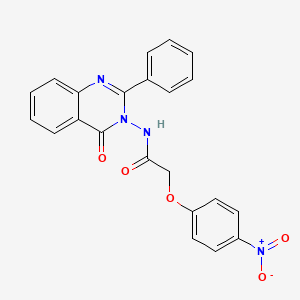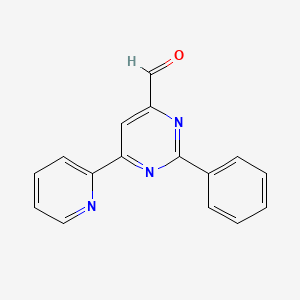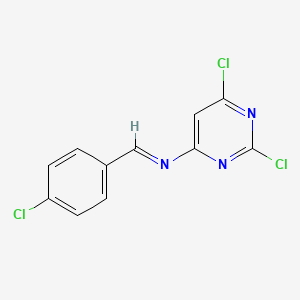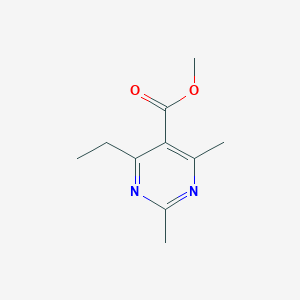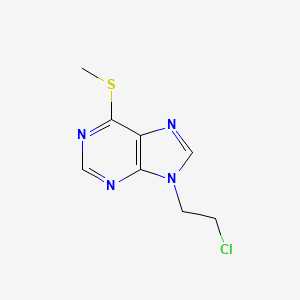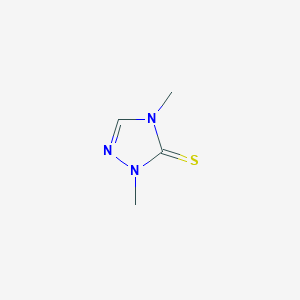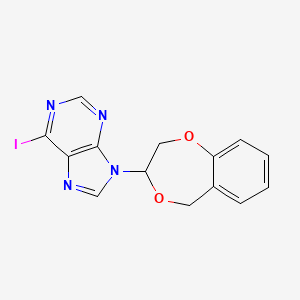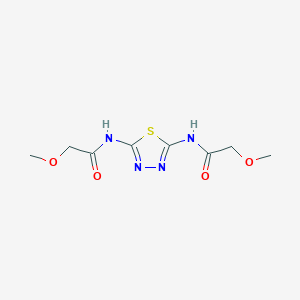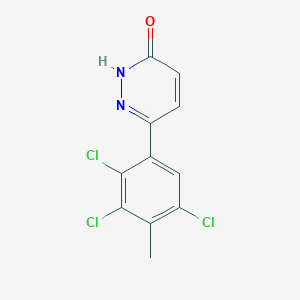
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a trichloromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5-trichloro-4-methylbenzene and pyridazine-3(2H)-one.
Coupling Reaction: The trichloromethylphenyl group is introduced to the pyridazinone core through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the trichloromethylphenyl boronic acid reacts with a halogenated pyridazinone.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures (around 100°C) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
化学反応の分析
Types of Reactions
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trichloromethylphenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the trichloromethylphenyl moiety.
科学的研究の応用
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
作用機序
The mechanism of action of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethylphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
6-(2,3,5-Trichlorophenyl)pyridazin-3(2H)-one: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
6-(2,4,5-Trichloro-3-methylphenyl)pyridazin-3(2H)-one: Has a different substitution pattern on the phenyl ring, potentially leading to different reactivity and applications.
6-(2,3,5-Trichloro-4-ethylphenyl)pyridazin-3(2H)-one: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical characteristics.
Uniqueness
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can impact its reactivity, binding affinity, and overall properties. The presence of the trichloromethylphenyl group enhances its potential for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
68261-95-0 |
|---|---|
分子式 |
C11H7Cl3N2O |
分子量 |
289.5 g/mol |
IUPAC名 |
3-(2,3,5-trichloro-4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-5-7(12)4-6(11(14)10(5)13)8-2-3-9(17)16-15-8/h2-4H,1H3,(H,16,17) |
InChIキー |
PSWGNNLANJFEBU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C2=NNC(=O)C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


